Stereochemical Purity and Batch Consistency
The rel-(1R,5S,8r) designation (CAS 2007908-82-7) explicitly defines the relative configuration at all three stereogenic centers of the bicyclic core, ensuring that the 8-endo carboxylate is consistently oriented relative to the bridging nitrogen . In contrast, the widely listed non-stereodefined analog (CAS 2089333-94-6) carries two undefined atom stereocenters and is supplied at 95% purity by default . The rel-stereoisomer is commercially available at 98% purity (Leyan, Product No. 1727122) , whereas the highest purity routinely catalogued for the undefined mixture is 97% (ChemScene) . For receptor-binding SAR programs where the 8-substituent orientation is a known determinant of activity—the 8α-phenyl isotropane 8a shows IC₅₀ = 234 nM vs. 785 nM for the 8β-epimer 14 at the dopamine transporter—the stereochemical identity of the starting material is non-negotiable [1].
undefined stereochemistry: 95% (AKSci, GLPBio)
| Evidence Dimension | Stereochemical specification and minimum guaranteed purity |
|---|---|
| Target Compound Data | rel-(1R,5S,8r), CAS 2007908-82-7, 98% purity (Leyan) |
| Comparator Or Baseline | Undefined stereochemistry, CAS 2089333-94-6, 95% purity (AKSci, GLPBio) |
| Quantified Difference | 3 percentage-point absolute purity advantage; explicit 3-center stereodefinition vs. 2 undefined centers |
| Conditions | Commercial product specifications as listed on vendor certificates of analysis |
Why This Matters
A 3% purity gap and the absence of stereochemical definition can introduce uncontrolled diastereomeric impurities that confound SAR interpretation in dopamine transporter or sigma receptor binding assays.
- [1] Kim, D. I., Schweri, M. M., & Deutsch, H. M. (2003). 8α-phenyl isotropane (8a) IC₅₀ = 234 nM vs. 8β-phenyl isotropane (14) IC₅₀ = 785 nM at the dopamine transporter ([³H]WIN 35,428 binding). J. Med. Chem., 46(8), 1456–1464. View Source
